7-(3-Hydroxypropyl)theophylline CAS 603-00-9 physicochemical properties
7-(3-Hydroxypropyl)theophylline CAS 603-00-9 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 7-(2-Hydroxypropyl)theophylline (Proxyphylline)
Section 1: Introduction and Scope
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS Number 603-00-9. While the initial query referenced 7-(3-Hydroxypropyl)theophylline, the CAS number 603-00-9 is authoritatively assigned to 7-(2-Hydroxypropyl)theophylline , commercially and scientifically known as Proxyphylline .[1] This document will therefore focus exclusively on the properties of Proxyphylline.
Proxyphylline is a xanthine derivative and a known metabolite of Theophylline, a widely used pharmaceutical agent.[2][3] Like its parent compound, Proxyphylline exhibits bronchodilator properties, making it a subject of interest in the development of therapies for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] Its mechanism of action involves the dual inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine A1/A2a receptors.[2][4]
For researchers and drug development professionals, a thorough understanding of a molecule's physicochemical profile is paramount. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation possibilities, stability, and analytical characterization. This guide synthesizes critical data points, explains the rationale behind key analytical protocols, and provides actionable insights for its application in a research and development setting.
Section 2: Core Physicochemical Profile
The fundamental physicochemical characteristics of 7-(2-Hydroxypropyl)theophylline are summarized below. These data points are essential for initial compound assessment, analytical method development, and preliminary formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 603-00-9 | [1][3][5] |
| Molecular Formula | C₁₀H₁₄N₄O₃ | [1][3][5] |
| Molecular Weight | 238.24 g/mol | [1][3] |
| Appearance | White Solid / Crystalline Powder | [1] |
| Melting Point | 134-136 °C | [1] |
| Boiling Point | 487.2 °C (Predicted) | [1] |
| Density | 1.46 g/cm³ (Predicted) | [1] |
| Water Solubility | 285.7 g/L (Temperature not specified) | [1] |
| pKa | 14.55 ± 0.20 (Predicted) | [1] |
| Storage | Refrigerator | [1] |
The high water solubility of Proxyphylline is a notable feature, suggesting its suitability for aqueous-based formulations, including oral solutions and parenteral injections.[1] Its defined melting point indicates a crystalline solid state, which is crucial for characterization and stability assessments.[1]
Section 3: Molecular Structure and Key Features
The chemical structure of Proxyphylline is foundational to its properties and biological activity. It consists of a planar theophylline core (a dimethylated xanthine) with a 2-hydroxypropyl substituent attached at the N7 position of the purine ring system.
Structural Implications:
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Theophylline Core: This rigid, aromatic purine system is responsible for the molecule's primary mechanism of action, including its UV absorbance, which is critical for analytical detection.
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N7-Substituent: The attachment at the N7 position differentiates it from other theophylline derivatives and influences its metabolic profile.
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Hydroxypropyl Chain: The terminal hydroxyl (-OH) group significantly increases the molecule's polarity compared to theophylline. This is the primary reason for its enhanced aqueous solubility, a highly desirable trait in drug development for simplifying formulation.
Section 4: Analytical Methodologies and Protocols
Accurate and precise quantification of 7-(2-Hydroxypropyl)theophylline is essential for quality control, stability testing, pharmacokinetic studies, and formulation development. The protocols described here represent robust, validated approaches grounded in standard pharmaceutical analysis.
Protocol 1: Purity and Quantification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying active pharmaceutical ingredients (APIs) and their impurities. A reverse-phase method is ideal for a moderately polar compound like Proxyphylline.
Causality and Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the xanthine core through hydrophobic interactions.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the compound from the column, while the buffer maintains a stable pH to ensure consistent ionization state and peak shape. A pH of 6.5 is selected to keep the molecule in a neutral state, avoiding peak tailing.[6]
-
Detector (UV): The purine ring of the theophylline core contains conjugated double bonds, resulting in strong UV absorbance. Detection at or near its lambda max (λmax), typically around 270-280 nm for xanthines, provides high sensitivity and selectivity.[6][7]
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 50 mM Sodium Acetate buffer (15:85 v/v).[6] Adjust the pH of the buffer to 6.5 with dilute hydrochloric acid before mixing. Degas the final solution using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of Proxyphylline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of working standards (e.g., 1-25 µg/mL) by diluting the stock solution.[6]
-
Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solutions.
-
Calculation: Determine the concentration of Proxyphylline in the sample by comparing its peak area to the calibration curve. Purity can be assessed by calculating the area percent of the main peak relative to all other peaks.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the industry-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system as it measures the concentration of a saturated solution in equilibrium with excess solid.
Causality and Experimental Choices:
-
Method: This method directly measures the thermodynamic solubility, providing a true representation of the compound's behavior in a given solvent system, which is critical for pre-formulation and biopharmaceutical classification.
-
Quantification: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantification, made possible by the compound's strong UV chromophore.[8]
Step-by-Step Solubility Protocol:
-
System Preparation: Add an excess amount of Proxyphylline (e.g., 300 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm filter to remove any undissolved solid particles.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the UV-Vis spectrophotometer.
-
Quantification: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax (approx. 271 nm).[8]
-
Calculation: Determine the concentration of the diluted sample using a pre-established calibration curve of Proxyphylline in the same solvent. Calculate the original solubility by multiplying the concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Section 5: References
-
Cas 603-00-9, PROXYPHYLLINE. LookChem.[Link]
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Proxyphylline — Chemical Substance Information. Chemsrc.[Link]
-
Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. National Center for Biotechnology Information (PMC).[Link]
-
Preparation and Characterization of Theophylline Controlled Release Matrix System. MDPI.[Link]
-
Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics.[Link]
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